molecular formula C20H30O3 B12812648 Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone CAS No. 6875-26-9

Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone

Cat. No.: B12812648
CAS No.: 6875-26-9
M. Wt: 318.4 g/mol
InChI Key: HXVSTGSYDZPBSY-NPTBFVFBSA-N
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Description

Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone is a complex organic compound with a unique structure

Preparation Methods

The synthesis of Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone involves multiple steps. The synthetic routes typically include the formation of the phenanthrene core followed by the introduction of functional groups such as hydroxyl, methyl, and oxo groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Tetradecahydro-2-hydroxy-2,4b,6-trimethyl-7-oxo-1-phenanthrenepropionic acid delta-lactone can be compared with similar compounds such as:

  • 13,17-seco-5.alpha.-androstane-17-oic acid
  • 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-6-hydroxy-1,4a,7-trimethyl-1-phenanthrenecarboxylic acid

These compounds share structural similarities but differ in specific functional groups and molecular arrangements, which can influence their chemical properties and applications.

Properties

CAS No.

6875-26-9

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(4aS,4bR,6aS,9R,10aS,10bS,12aS)-9,10a,12a-trimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione

InChI

InChI=1S/C20H30O3/c1-12-11-19(2)13(10-17(12)21)4-5-14-15(19)8-9-20(3)16(14)6-7-18(22)23-20/h12-16H,4-11H2,1-3H3/t12-,13+,14-,15+,16+,19+,20+/m1/s1

InChI Key

HXVSTGSYDZPBSY-NPTBFVFBSA-N

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H](CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)CC1=O)C

Canonical SMILES

CC1CC2(C(CCC3C2CCC4(C3CCC(=O)O4)C)CC1=O)C

Origin of Product

United States

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